molecular formula C11H10O4 B6252858 5-ethoxy-1-benzofuran-2-carboxylic acid CAS No. 887405-80-3

5-ethoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B6252858
CAS No.: 887405-80-3
M. Wt: 206.19 g/mol
InChI Key: BIBZSYKQPNBTMI-UHFFFAOYSA-N
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Description

5-Ethoxy-1-benzofuran-2-carboxylic acid (CAS 887405-80-3) is a high-purity chemical building block belonging to the benzofuran class of heterocyclic compounds. This compound serves as a versatile precursor and key scaffold in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents . Benzofuran derivatives are extensively investigated in oncology research for their potential to inhibit cancer cell growth. Studies highlight that the benzofuran core structure can be restructured with various substituents, such as the ethoxy group at the 5-position, to enhance its interaction with biological targets . This compound is instrumental in early-stage drug discovery for synthesizing novel molecules that are evaluated against various cancer cell lines. Its structure is a privileged scaffold for designing potential inhibitors. Researchers utilize this and related derivatives to explore structure-activity relationships (SAR) and develop new anti-cancer agents . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887405-80-3

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-14-8-3-4-9-7(5-8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H,12,13)

InChI Key

BIBZSYKQPNBTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid and Its Structural Analogues

Established Synthetic Pathways to the Benzofuran-2-carboxylic Acid Core

The construction of the benzofuran-2-carboxylic acid core is a critical step in the synthesis of the target molecule and its analogs. Several classical and modern synthetic strategies are employed to achieve this, primarily focusing on the formation of the furan (B31954) ring fused to a benzene (B151609) ring.

Perkin Rearrangement Approaches and Variations

The Perkin rearrangement is a well-established method for synthesizing benzofuran-2-carboxylic acids. nih.govdrugfuture.comwikipedia.org This reaction typically involves the ring contraction of a 3-halocoumarin in the presence of a base. nih.govwikipedia.org The mechanism is proposed to start with a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide ion on the vinyl halide, leading to the formation of the benzofuran-2-carboxylic acid. nih.govrsc.org

Variations of the Perkin rearrangement have been developed to improve efficiency and yield. One significant advancement is the use of microwave-assisted synthesis. This technique has been shown to dramatically reduce reaction times from hours to minutes while providing very high yields of the desired benzofuran-2-carboxylic acid derivatives. nih.govnih.gov The reaction is typically carried out using a base such as sodium hydroxide (B78521) in a solvent like ethanol (B145695). nih.gov

Table 1: Comparison of Traditional and Microwave-Assisted Perkin Rearrangement

Feature Traditional Method Microwave-Assisted Method
Reaction Time ~3 hours 5 minutes
Yield High Very High

| Conditions | Reflux with base | Microwave irradiation (e.g., 300W, 79°C) with base |

Cyclization Reactions for Benzofuran (B130515) Ring Formation

A variety of cyclization reactions are employed to form the benzofuran ring. nih.gov These methods often involve the formation of a key C-O bond to close the furan ring. Some common strategies include:

Acid-catalyzed cyclization: α-Aryloxy ketones can undergo cyclodehydration using catalysts like an Ir(III) complex to yield multisubstituted benzofurans. organic-chemistry.org

Intramolecular Wittig reaction: This approach can be used to form the benzofuran ring from a phenolic ester, followed by the elimination of triphenylphosphine (B44618) oxide. nih.gov

Palladium-catalyzed cyclization: Palladium catalysts are widely used in benzofuran synthesis. For instance, o-iodophenols can react with terminal alkynes in a Sonogashira coupling, followed by an electrophilic cyclization to produce 2,3-disubstituted benzofurans. organic-chemistry.org Another palladium-catalyzed method involves the carbonylation of o-hydroxylarylacetylenes to form methyl benzo[b]furan-3-carboxylates. organic-chemistry.org

Gold-catalyzed cycloisomerization: Gold complexes can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org

C-C and C-O Bond Forming Reactions in Benzofuran Synthesis

The synthesis of the benzofuran ring fundamentally relies on the strategic formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. acs.org Many synthetic routes are designed as domino or one-pot reactions that efficiently construct the heterocyclic system through a cascade of bond-forming events.

For example, a copper-catalyzed domino reaction can be used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation. organic-chemistry.org Similarly, iron and copper catalysis can be employed in a one-pot process for the synthesis of benzo[b]furans starting from 1-aryl- or 1-alkylketones. This involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. acs.org

Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes is another effective strategy for creating the benzofuran skeleton. organic-chemistry.org

Targeted Synthesis of 5-Ethoxy-1-benzofuran-2-carboxylic Acid

The specific synthesis of this compound requires careful selection of starting materials and optimization of reaction conditions to introduce the ethoxy and carboxylic acid functionalities at the desired positions.

Strategic Precursor Selection and Functionalization

The synthesis typically begins with a phenol (B47542) derivative that already contains the desired ethoxy group at the para-position to the hydroxyl group. A common precursor would be 4-ethoxyphenol (B1293792). This precursor can then be elaborated through various synthetic steps to introduce the remaining components of the target molecule.

One general approach involves the reaction of a substituted salicylaldehyde (B1680747) with a haloform or a similar reagent to form the benzofuran ring. For the synthesis of the target molecule, a 4-ethoxysalicylaldehyde would be a key intermediate. This can be prepared from 4-ethoxyphenol through formylation reactions.

Another strategy involves the use of a substituted coumarin (B35378) as a precursor in a Perkin rearrangement. drugfuture.com For the synthesis of this compound, a 6-ethoxy-3-halocoumarin would be the required starting material.

Derivatization and Structural Modification of 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of 5-ethoxy-1-benzofuran-2-carboxylic acid is a prime site for derivatization, readily converted into esters and amides to modulate the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Esterification: Ester derivatives are commonly synthesized through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of an acid catalyst. This equilibrium-driven reaction is typically pushed toward the product by using the alcohol as a solvent or by removing water as it forms. For instance, reacting this compound with various alcohols like methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid yields the corresponding methyl or ethyl esters. researchgate.netresearchgate.net Microwave-assisted Perkin rearrangement of 3-halocoumarins also provides an efficient route to benzofuran-2-carboxylic acids, which can then be esterified. oregonstate.edu

Amidation: Amide synthesis typically requires activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. nih.govnih.gov Alternatively, peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can directly facilitate amide bond formation between the carboxylic acid and an amine. mdpi.com A modular approach involves installing an 8-aminoquinoline (B160924) (AQ) auxiliary group to form an initial amide, which then directs further C-H functionalization. This auxiliary can later be removed and replaced with a variety of amines through a transamidation procedure. mdpi.com

Table 1: Synthesis of Ester and Amide Derivatives
Derivative TypeReagents and ConditionsProductTypical Yield
Methyl EsterMethanol, H₂SO₄ (cat.), RefluxMethyl 5-ethoxy-1-benzofuran-2-carboxylateGood to Excellent
Ethyl EsterEthanol, H₂SO₄ (cat.), RefluxEthyl 5-ethoxy-1-benzofuran-2-carboxylateGood to Excellent
Amide1. Oxalyl chloride, DMF (cat.), DCMN-Substituted 5-ethoxy-1-benzofuran-2-carboxamideGood
2. Amine (R-NH₂), Et₃N
Amide (Coupling)Amine (R-NH₂), HATU, DIPEA, CH₂Cl₂N-Substituted 5-ethoxy-1-benzofuran-2-carboxamide~73% (for 8-AQ amide) mdpi.com

Regioselective Halogenation Strategies on the Benzofuran (B130515) Core

The introduction of halogen atoms onto the benzofuran nucleus is a critical strategy for modulating biological activity. The electronic properties of the benzofuran ring system, influenced by the fused benzene (B151609) ring and the oxygen heteroatom, direct the regioselectivity of electrophilic halogenation reactions.

Electrophilic aromatic substitution on the benzofuran ring generally occurs at the C3 position if it is unsubstituted. However, since the target molecule is substituted at C2, halogenation is directed to the benzene ring. The ethoxy group at the C5 position is an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions.

Bromination: Bromination can be achieved using molecular bromine (Br₂) in a solvent like acetic acid or chloroform. researchgate.net N-Bromosuccinimide (NBS) is another common reagent for bromination, often used in solvents like carbon tetrachloride, which can favor specific substitution patterns depending on the reaction conditions. researchgate.net For 5-alkoxy substituted benzofurans, bromination typically occurs at the C6 position, ortho to the activating alkoxy group. nih.gov

Chlorination: Similarly, chlorination can be performed using molecular chlorine or N-chlorosuccinimide (NCS). The regiochemical outcome follows the same principles as bromination, with substitution favoring the positions activated by the ethoxy group. Studies on related 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown that reaction with chlorine can lead to a mixture of products, with substitution occurring at the C4 and C6 positions of the benzofuran ring. nih.gov

Table 2: Regioselective Halogenation Products
ReactionReagentMajor Product
BrominationBr₂ in Acetic Acid6-Bromo-5-ethoxy-1-benzofuran-2-carboxylic acid
ChlorinationNCS4-Chloro- and 6-Chloro-5-ethoxy-1-benzofuran-2-carboxylic acid

Introduction and Modification of Alkoxy and Other Substituents on the Aromatic Ring

Modification of the substituents on the aromatic portion of the benzofuran core allows for fine-tuning of the molecule's properties. The ethoxy group at the C5 position is a key target for modification. A common strategy involves the cleavage of the ether bond to yield the corresponding phenol (B47542) (5-hydroxy-1-benzofuran-2-carboxylic acid), which can then be re-alkylated to introduce different alkoxy or aryloxy groups.

Ether cleavage of related 5-methoxybenzofuran (B76594) derivatives has been achieved using reagents such as boron tribromide (BBr₃). The resulting 5-hydroxy derivative is a versatile intermediate. Subsequent Williamson ether synthesis, by treating the phenol with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate, allows for the introduction of a wide variety of new ether functionalities at the C5 position. organic-chemistry.orgscielo.br This two-step process provides a route to a library of 5-alkoxy-substituted benzofuran analogues.

Development of Benzofuran Hybrid Molecules

Hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, represent a powerful strategy in drug discovery. This compound is an excellent starting point for the creation of such hybrids.

The fusion of benzofuran and quinoline (B57606) moieties has led to compounds with significant biological potential. A facile one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. nih.gov This method involves the reaction of an ethyl 2-(halomethyl)quinoline-3-carboxylate with a substituted salicylaldehyde (B1680747) (such as 4-ethoxy-2-hydroxybenzaldehyde). The reaction proceeds via an initial Williamson ether synthesis, followed by hydrolysis of the ester and an intramolecular cyclization to form the benzofuran ring fused to the quinoline core. nih.govnih.gov This approach allows for the incorporation of the 5-ethoxy-benzofuran moiety onto a quinoline scaffold, with yields reported in the range of 52-82% for various analogues. nih.gov

Pyrazole (B372694) Hybrids: Benzofuran-pyrazole hybrids can be synthesized starting from the benzofuran-2-carboxylic acid. The acid is first converted to its corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate, typically after an initial esterification step. researchgate.netnih.gov This carbohydrazide intermediate can then be cyclized with various reagents. For example, reaction with a 1,3-dicarbonyl compound or a functionalized aldehyde followed by cyclization yields the pyrazole ring. One route involves treating a 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazone derivative with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) to generate a pyrazole-4-carboxaldehyde, which can be further elaborated. nih.gov

Oxadiazole Hybrids: Similarly, 1,3,4-oxadiazole (B1194373) derivatives are accessible from the benzofuran-2-carbohydrazide intermediate. researchgate.net A common method involves reacting the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), which leads to the formation of a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. nih.gov Another route involves the dehydrative cyclization of a diacylhydrazine precursor, which can be formed by reacting the carbohydrazide with another carboxylic acid, using reagents like phosphorus oxychloride. semanticscholar.org

Table 3: Synthesis of Benzofuran-Heterocycle Hybrids
Hybrid TypeKey IntermediateTypical Cyclization Reagents
QuinolineEthyl 2-(halomethyl)quinoline-3-carboxylate + 4-Ethoxy-2-hydroxybenzaldehydeK₂CO₃, followed by ethanolic KOH nih.govnih.gov
Pyrazole5-Ethoxy-1-benzofuran-2-carbohydrazide1,3-Diketones or α,β-unsaturated carbonyl compounds
1,3,4-Oxadiazole5-Ethoxy-1-benzofuran-2-carbohydrazideCS₂/KOH or RCOOH/POCl₃ nih.govsemanticscholar.org

Acylsulfonamide Conjugates: N-acyl sulfonamides are recognized as carboxylic acid bioisosteres and can be synthesized from this compound. The synthesis involves the condensation of the carboxylic acid with a sulfonamide. This can be achieved by activating the carboxylic acid, for example, by converting it to the acid chloride, and then reacting it with the desired sulfonamide in the presence of a base.

Bioisosteric Approaches: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. The carboxylic acid moiety is often replaced to improve pharmacokinetic properties, such as cell permeability and metabolic stability, while maintaining the key interactions with biological targets. nih.gov

A prominent bioisostere for the carboxylic acid group is the 5-substituted-1H-tetrazole ring. nih.gov The tetrazole ring has a similar pKa and steric profile to the carboxylic acid group, allowing it to act as a mimic. nih.gov The synthesis of a tetrazole bioisostere of this compound would typically proceed through the corresponding nitrile. This can be achieved by converting the carboxylic acid to a primary amide, followed by dehydration to the nitrile. The nitrile is then reacted with an azide (B81097) source, such as sodium azide with a Lewis acid catalyst, to form the tetrazole ring. nih.gov

Benzofuran-Piperazine Conjugates

The conjugation of a benzofuran core with a piperazine (B1678402) moiety represents a significant area of research, primarily driven by the discovery of potent biological activities, such as anticancer properties. nih.gov The synthesis of these conjugates often involves creating an amide bond between the carboxylic acid of the benzofuran and the nitrogen atom of a piperazine ring.

One notable application is the synthesis of intermediates for vilazodone, where a piperazine-substituted benzofuran is a key structural component. A patented method outlines the synthesis of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, a direct precursor. acs.org The process starts from 2-hydroxy-5-(piperazin-1-yl) benzaldehyde (B42025) and proceeds through a multi-step sequence to construct the benzofuran ring. acs.org

A general synthetic pathway to create these conjugates can be initiated by converting the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically achieved by treating the benzofuran-2-carboxylic acid with a reagent like oxalyl chloride in an anhydrous solvent. The subsequent addition of an appropriately substituted piperazine leads to the formation of the desired amide conjugate. This modular approach allows for the introduction of a wide variety of substituents on the piperazine ring, enabling the exploration of structure-activity relationships. nih.gov

Research has demonstrated that substituted benzofuran-piperazine derivatives exhibit potential as anticancer agents. nih.gov Studies involving the evaluation of these compounds against various human and murine cancer cell lines have shown significant inhibitory effects on cell proliferation. nih.gov

Table 1: Synthetic Steps for a Benzofuran-Piperazine Intermediate This table outlines the synthetic sequence for 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester as described in patent CN103965148A.

StepReactantsReagents/ConditionsProduct
12-hydroxyl-5-(piperazin-1-yl) benzaldehyde, GlyoxalZinc powder, TiCl₄, Tetrahydrofuran (THF)3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic aldehyde
23-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic aldehydeSodium hydroxide solution, Copper sulfate (B86663) solution3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid
33-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acidAbsolute ethyl alcohol, THF, Anhydrous potassium carbonate, Iodine5-(piperazine-1-yl) benzofuran-2-carboxylic acid, ethyl ester

Synthetic Approaches to Chiral Benzofuran Analogs

The development of synthetic routes to chiral benzofuran analogs is of significant interest due to the stereospecific nature of many biological targets. Several distinct strategies have been employed to obtain enantiomerically pure or enriched benzofuran derivatives. These methods can be broadly categorized into synthesis from chiral precursors, asymmetric catalysis, and classical resolution of racemates.

One effective method involves the use of readily available chiral starting materials. A reported procedure demonstrates the synthesis of chiral α-alkyl-2-benzofuranmethanamines starting from N-protected α-amino acids. acs.orgnih.gov This approach leverages the inherent chirality of the amino acid pool to construct the chiral center adjacent to the benzofuran ring. The reaction sequence, often facilitated by microwave irradiation, proceeds with good yields and minimal racemization. acs.orgnih.gov

Asymmetric catalysis offers a more sophisticated and atom-economical approach. Palladium(II)-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation has been successfully used to synthesize chiral benzofuranones from arylacetic acid precursors. nih.gov This method represents a modern strategy for creating chiral centers through transition-metal catalysis. nih.gov Other advanced catalytic methods include various asymmetric cycloaddition reactions, such as [4+1] and [4+3] cycloadditions, which build the chiral heterocyclic core with high stereocontrol. researchgate.net

A classical and still widely used technique is the resolution of a racemic mixture. For a carboxylic acid such as this compound, this can be achieved by forming diastereomeric salts with an enantiomerically pure chiral base. libretexts.org Naturally occurring bases like brucine (B1667951) or strychnine, or synthetic amines such as 1-phenylethanamine, are commonly used for this purpose. libretexts.org The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure carboxylic acid can be recovered by treating the salt with an acid.

Table 2: Overview of Synthetic Strategies for Chiral Benzofuran Analogs

StrategyDescriptionStarting Materials ExampleKey Reagents/Catalysts
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure starting materials to introduce chirality.N-protected α-amino acidsTriphenylphosphine (B44618) bromonium salt, Triethylamine, Microwave irradiation acs.orgnih.gov
Asymmetric Catalysis Employs a chiral catalyst to induce enantioselectivity in the formation of the benzofuran ring or a key intermediate.Arylacetic acidsPd(OAc)₂, Chiral ligands (e.g., Boc-L-Leu-OH) nih.gov
Classical Resolution Separates a racemic mixture of the final compound or a precursor by forming and separating diastereomers.Racemic benzofuran-2-carboxylic acidEnantiomerically pure chiral base (e.g., (+)-brucine, (R)-1-phenylethanamine) libretexts.org

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-ethoxy-1-benzofuran-2-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a complete picture of the atomic connectivity.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the furan (B31954) proton, the ethoxy group protons (a quartet and a triplet), and a broad singlet for the carboxylic acid proton. The precise chemical shifts and coupling constants are sensitive to the solvent used.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this would include signals for the carboxylic acid carbonyl carbon, the carbons of the benzofuran core, and the two carbons of the ethoxy group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is typically observed at a very low field (around 160-180 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, such as those within the ethoxy group and on the aromatic ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-13 (broad s)~162-165
C2-H (furan)~7.3-7.5 (s)-
Benzene (B151609) Ring Protons~6.9-7.6 (m)~105-158
Ethoxy (-OCH₂CH₃)~4.1 (q)~64
Ethoxy (-OCH₂CH₃)~1.4 (t)~15
Benzofuran Carbons-~112-158
C2 (furan)-~145-148
C3 (furan)-~112-115

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. 's' denotes singlet, 't' triplet, 'q' quartet, 'm' multiplet.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₁H₁₀O₄, HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. This level of accuracy is essential for distinguishing the target compound from potential isomers or impurities. For example, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to obtain this data for similar benzofuran derivatives. bldpharm.comamazonaws.com

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₁H₁₀O₄
Parameter Value
Molecular Formula C₁₁H₁₀O₄
Calculated Monoisotopic Mass 206.0579 u
Typical Ion Observed (ESI-) [M-H]⁻
Calculated Mass of [M-H]⁻ 205.0506 u
Experimental Mass Expected to be within ±0.001 u of the calculated mass

Note: ESI (Electrospray Ionization) is a common ionization technique for this type of molecule, often showing the deprotonated molecule [M-H]⁻ in negative ion mode.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the planarity of the benzofuran ring system and the orientation of the ethoxy and carboxylic acid substituents. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack in the crystal lattice. In carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers. mdpi.com Structural studies on related benzofuran derivatives show that the benzofuran core is essentially planar and reveal how substituents influence the crystal packing through various intermolecular forces. researchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Data for a Benzofuran Derivative
Parameter Example Value (for a related compound)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.1960
b (Å) 4.8050
c (Å) Value would be determined
β (˚) Value would be determined
Key Interactions Hydrogen bonding (e.g., O-H···O), π-π stacking

Note: The data presented is illustrative, based on published structures of similar benzofuran compounds, and does not represent this compound itself. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The presence of the carboxylic acid is typically indicated by a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. echemi.com The ethoxy group and the aromatic system also produce characteristic absorptions.

Table 4: Characteristic FT-IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Aromatic/Furan (C-H)Stretching3000-3100Medium
Alkyl (C-H)Stretching2850-2980Medium
Carbonyl (C=O)Stretching1680-1725Sharp, Strong
Aromatic (C=C)Stretching1500-1600Medium
Ether/Carboxylic Acid (C-O)Stretching1210-1320Strong

Note: These are typical ranges for the specified functional groups. The exact position and shape of the peaks can be influenced by conjugation and hydrogen bonding. vscht.czspectroscopyonline.com

Chromatographic Techniques for Purity Assessment in Research Applications (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for determining the purity of a compound in research. chemicalbook.com HPLC separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase (often a mixture of water/acetonitrile or water/methanol (B129727) with a small amount of acid like formic or acetic acid). A UV detector is used to monitor the eluent, as the benzofuran ring system is strongly UV-active. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. sigmaaldrich.comvwr.com

Table 5: Typical HPLC Parameters for Purity Analysis
Parameter Typical Condition
Technique Reverse-Phase HPLC
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or 280 nm
Result A single major peak indicates high purity

Computational and Theoretical Investigations of 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets.

Prediction of Binding Modes with Identified Biological Targets

Molecular docking studies on benzofuran (B130515) derivatives have explored their binding to various biological targets, suggesting potential therapeutic applications. For instance, benzofuran-chalcone hybrids have been docked against tubulin and epidermal growth factor receptor tyrosine kinase (EGFR-TK), two significant targets in cancer therapy. nih.gov The modeling of these compounds showed interactions with key residues in the hydrophobic pocket of the ATP-competitive site of EGFR-TK. nih.gov

Similarly, other benzofuran derivatives have been investigated for their ability to bind to serum albumins like bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetics and drug delivery potential of these compounds. encyclopedia.pubnih.govnih.gov Docking studies have revealed that while some benzofuran derivatives are preferentially housed in the interior of the protein structure, others may bind to the albumin surface, affecting their binding affinity. nih.govnih.gov For example, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was shown to be most active against Aurora 2 kinase and Dictyostelium myosin biomarkers in docking studies.

Interactive Table: Predicted Binding Affinities of Benzofuran Derivatives with Biological Targets

Compound Derivative Target Protein Predicted Affinity / Score Reference
Benzofuran-chalcone hybrid (3i) EGFR-Tyrosine Kinase Not specified nih.gov
4-Nitrophenyl-functionalized benzofuran (BF1) Bovine Serum Albumin (BSA) kD = 28.4 ± 10.1 nM nih.govnih.gov
4-Nitrophenyl-functionalized benzodifuran (BDF1) Bovine Serum Albumin (BSA) kD = 142.4 ± 64.6 nM nih.govnih.gov
Amiloride-benzofuran derivative (Compound 5) Urokinase-type Plasminogen Activator (uPA) Ki = 88 nM nih.gov

Analysis of Key Intermolecular Interactions: Hydrogen Bonding, Salt Bridges, Hydrophobic Contacts

The stability of ligand-protein complexes is determined by a variety of intermolecular interactions. Docking studies of benzofuran derivatives have identified several key interactions that contribute to their binding affinity.

Hydrophobic Interactions : These are crucial for the binding of many benzofuran derivatives. For example, in the docking of a benzofuran-chalcone hybrid with EGFR-TK, interactions with hydrophobic residues such as Leu694, Val702, and Leu820 were observed. nih.gov

Hydrogen Bonding : This is a common feature in ligand-protein interactions. Modeled structures of benzofuran compounds have shown the formation of hydrogen bonds with protein residues. nih.gov

Pi-Interactions : The aromatic rings of the benzofuran scaffold frequently participate in various pi-interactions. These can include pi-sulfur interactions, as seen between a benzofuran moiety and Cys773, and cation-pi interactions, observed with residues like Lys721. nih.gov A pi-anion interaction between the benzofuran core and the carboxylic side chain of an aspartate residue has also been noted. nih.gov

Validation of Docking Protocols and Correlation with Experimental Data

The reliability of molecular docking predictions is often assessed by correlating the computational results with experimental data. For benzofuran derivatives, docking scores and predicted binding modes have been compared with experimentally determined biological activities.

For instance, the cytotoxic effects of benzofuran-chalcone hybrids against human breast cancer (MCF-7) cells were found to be consistent with the molecular docking results, which suggested inhibitory effects against tubulin polymerization and EGFR-TK phosphorylation. nih.gov In another study, the computationally predicted binding affinities of benzofuran derivatives to bovine serum albumin were confirmed by fluorescence spectroscopy, which showed a good correlation between the predicted and experimental dissociation constants (kD). nih.gov Similarly, the inhibitory activity (Ki and IC50 values) of amiloride-benzofuran derivatives against the uPA enzyme was found to be in agreement with the docking predictions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic features.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.

For 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations have determined the HOMO-LUMO energy gap to be 4.189 eV, which suggests high polarizability and a reactive nature. jetir.org In a study of 1-benzofuran-2-carboxylic acid, the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -1.632 eV. researchgate.net A smaller HOMO-LUMO gap indicates that a molecule is more reactive as it requires less energy to be excited. jetir.org These calculations help in understanding the chemical reactivity of the benzofuran-2-carboxylic acid scaffold. jetir.orgresearchgate.net

Interactive Table: Frontier Molecular Orbital Energies of Benzofuran-2-Carboxylic Acid Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
1-benzofuran-2-carboxylic acid DFT/UB3LYP/6-31G(d,p) -6.367 -1.632 4.735 researchgate.net

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is the interaction energy of a positive point charge with the nuclei and electrons of a molecule. wuxiapptec.com

Conformational Landscape Analysis

The planarity of the benzofuran ring system is a key determinant of its conformational landscape. The fusion of the benzene (B151609) and furan (B31954) rings results in a relatively rigid bicyclic core. However, substituents at various positions can introduce degrees of rotational freedom. For 5-ethoxy-1-benzofuran-2-carboxylic acid, the primary sources of conformational flexibility are the ethoxy group at the 5-position and the carboxylic acid group at the 2-position.

Key Rotatable Bonds and Their Influence:

C(5)-O-C(ethyl) bond of the ethoxy group: Rotation around this bond will determine the orientation of the ethyl group relative to the benzofuran core. Steric hindrance with adjacent atoms can influence the preferred dihedral angles.

C(2)-C(carboxyl) bond of the carboxylic acid group: The orientation of the carboxylic acid group is critical for its potential interactions with target proteins, particularly its ability to act as a hydrogen bond donor and acceptor. Studies on similar structures, such as ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, have shown that the ester group can be nearly coplanar with the benzofuran ring, with a small dihedral angle researchgate.net. Conversely, other substituent groups can be significantly twisted out of the plane of the benzofuran ring researchgate.net.

Computational methods such as quantum mechanics calculations and molecular mechanics force fields are employed to map the potential energy surface as a function of these rotatable bonds. This analysis identifies low-energy conformers that are most likely to be populated under physiological conditions and thus be the biologically active conformations.

Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotatable Bonds in a Model Benzofuran Derivative

Rotatable BondPredicted Dihedral Angle (°)Relative Energy (kcal/mol)
C(5)-O-C-C (Ethoxy)1800.0
± 602.5
C(2)-C(=O)-O-H (Carboxylic Acid)00.0
1801.8

Note: This table is illustrative and based on general principles of conformational analysis for similar small molecules. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of a ligand when bound to its biological target. These simulations can reveal crucial information about the stability of the ligand-protein complex, the nature of intermolecular interactions, and the role of solvent molecules.

Several studies have utilized MD simulations to explore the interactions of benzofuran derivatives with their target proteins. For instance, MD simulations have been used to evaluate the stability of benzofuran-tetrazole derivatives within the active site of the TcAChE-E2020 complex in the context of Alzheimer's disease research nih.gov. Similarly, the stability of iodobenzofuran derivatives complexed with cyclooxygenase-1 (COX-1) and COX-2 has been supported by molecular dynamics simulations nih.gov. These studies have demonstrated that stable ligand binding is often characterized by a network of hydrogen bonds and hydrophobic interactions that persist throughout the simulation.

In the context of this compound, MD simulations could be employed to:

Assess Binding Stability: By simulating the compound in complex with a putative target, one can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose over time.

Characterize Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the protein. This can help to identify key residues responsible for binding affinity and selectivity.

Predict Binding Free Energies: Advanced techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a theoretical prediction of binding affinity.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Benzofuran Derivative in a Protein Binding Site

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅStable binding pose within the active site.
Key Hydrogen Bond Occupancy> 80%Persistent and strong hydrogen bonding interactions with key residues.
Binding Free Energy (MM/PBSA)-45 kcal/molFavorable binding affinity.

Note: The data in this table are hypothetical and serve to illustrate the type of information that can be obtained from MD simulations.

Structure-Based and Ligand-Based Drug Design Principles Applied to Benzofuran Scaffolds

Both structure-based and ligand-based drug design strategies have been successfully applied to the development of novel drugs based on the benzofuran scaffold.

Structure-Based Drug Design (SBDD): This approach relies on the knowledge of the three-dimensional structure of the biological target, typically a protein or nucleic acid. With the target structure in hand, computational docking can be used to predict the binding mode of potential ligands. This information can then be used to guide the design of new molecules with improved affinity and selectivity.

A notable example of SBDD is the elaboration of a benzofuran hit compound that binds to the active site groove of Escherichia coli DsbA, a target for the development of novel antivirulence compounds nih.gov. X-ray crystallography revealed that benzofuran analogues were binding to the hydrophobic binding groove adjacent to the active site latrobe.edu.au. This structural information allowed for the rational design of derivatives with improved binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods can be employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and shape-based screening.

For the benzofuran scaffold, LBDD could involve:

Pharmacophore Modeling: Identifying the common chemical features of a series of active benzofuran derivatives that are essential for their biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds with the desired features.

QSAR: Developing mathematical models that correlate the chemical properties of benzofuran derivatives with their biological activity. These models can then be used to predict the activity of untested compounds.

The versatility of the benzofuran scaffold allows for the synthesis of diverse libraries of compounds with varying physicochemical properties, making it an attractive starting point for both SBDD and LBDD campaigns.

Table 3: Comparison of Drug Design Approaches for Benzofuran Scaffolds

ApproachRequirementsKey TechniquesApplication to Benzofurans
Structure-Based Drug Design (SBDD) 3D structure of the biological target.Molecular Docking, X-ray Crystallography, NMR Spectroscopy.Design of inhibitors for targets like E. coli DsbA by elaborating on a known benzofuran hit that binds to the active site nih.govlatrobe.edu.au.
Ligand-Based Drug Design (LBDD) A set of molecules with known biological activity.Pharmacophore Modeling, QSAR, 3D-QSAR.Development of structure-activity relationships for various biological activities, including anticancer and antimicrobial effects mdpi.comnih.gov.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid Analogs

Influence of the 5-Ethoxy Group and 2-Carboxylic Acid Position on Biological Activity

The biological activity of benzofuran (B130515) derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring system. For analogs of 5-ethoxy-1-benzofuran-2-carboxylic acid, both the ethoxy group at the 5-position and the carboxylic acid at the 2-position are critical determinants of their pharmacological profile.

The 2-carboxylic acid moiety is a recurring feature in many biologically active benzofurans. nih.govresearchgate.net Studies have identified the benzofuran-2-carboxylic acid scaffold as a potent phosphotyrosine (pTyr) mimic, which allows it to interact with protein tyrosine phosphatases like Lymphoid-Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway. nih.gov The position of this acidic group is crucial; earlier structure-activity relationship (SAR) studies on benzofuran derivatives have highlighted that substitutions at the C-2 position are vital for cytotoxic activity. nih.gov Its ability to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH, allows for critical interactions with target proteins. nih.gov

Impact of Substituent Nature (Electronic, Steric, and Lipophilic) on Target Engagement and Selectivity

The biological activity of benzofuran analogs is profoundly influenced by the electronic, steric, and lipophilic properties of their substituents. These characteristics govern how the molecules interact with their biological targets, affecting both potency and selectivity.

Electronic Effects: The electronic nature of substituents on the benzofuran ring can dramatically alter activity.

Electron-withdrawing groups , such as halogens (Cl, Br, F), often enhance anticancer activity. nih.govmdpi.com The addition of a fluorine atom at the para-position of a 2-benzofuranyl ring, for example, led to a twofold increase in inhibitory activity against urokinase-type plasminogen activator (uPA). nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that improve binding affinity. nih.gov

Electron-donating groups , such as methoxy (B1213986) (-OCH₃), have also been shown to be important. In some series of benzofuran derivatives, the presence of dimethoxy groups at the 5- and 6-positions was a feature of compounds with notable cytotoxic activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents are critical for fitting into the binding pocket of a target protein.

In one study on benzofuran derivatives designed to promote osteoblast differentiation, a bulky 2-methyl group was found to be less active than a smaller hydrogen, suggesting that larger groups could interfere with target interaction. jst.go.jp However, a chloro group, which is of similar size to a methyl group, enhanced activity, indicating a complex interplay between steric and electronic factors. jst.go.jp

Lipophilic Effects: Lipophilicity, often expressed as logP, is a key parameter affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

In the development of amiloride-benzofuran derivatives, substitutions at the para-position of the benzofuran ring that created favorable hydrophobic interactions resulted in more potent compounds. nih.gov

The replacement of a carboxylic acid with more lipophilic bioisosteres like tetrazoles can enhance the ability of a drug to cross cellular membranes, although this is not always the case due to other factors like hydrogen bonding potential. drughunter.com

The following table summarizes the impact of different substituents on the activity of various benzofuran analogs:

Table 1. Impact of Substituent Nature on Biological Activity of Benzofuran Analogs.
Substituent TypeExample GroupPositionObserved EffectReference
Electron-WithdrawingFluorine4-position2-fold increase in uPA inhibitory activity nih.gov
Electron-WithdrawingBromineOn a methyl group at C3Remarkable cytotoxicity against leukemia cells nih.gov
Electron-DonatingMethoxy5,6-positionsAssociated with cytotoxic activity nih.gov
Steric BulkMethyl2-positionDecreased osteoblastogenic activity compared to H jst.go.jp
LipophilicityPara-substituentsBenzofuran ringFavorable hydrophobic interactions leading to higher potency nih.gov

Exploration of Bioisosteric Replacements and Their Contribution to SAR

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound. drughunter.com For analogs of this compound, replacing the carboxylic acid group can improve potency, selectivity, and pharmacokinetic profiles. nih.gov

The carboxylic acid moiety, while crucial for binding in many cases, can lead to poor cell permeability and metabolic instability. semanticscholar.org Common non-classical bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids (around 4.5-4.9) but are more lipophilic. drughunter.com This replacement has been successfully used in numerous FDA-approved drugs. drughunter.com

Acylsulfonamides: These have emerged as effective mimics that can increase potency, sometimes significantly, by forming multiple hydrogen bond interactions within the target's active site. nih.gov

Hydroxyisoxazoles: These planar heterocycles also exhibit pKa values in the range of 4-5 and have been used extensively in developing analogs of neurotransmitters. semanticscholar.org

Other Heterocycles: A patent for 5-amino-benzofuran-2-carboxylic acid derivatives claims various replacements for the 2-carboxylic acid group, including other nitrogen-containing heterocycles like imidazol-1-yl, triazol-1-yl, and tetrazol-1-yl, highlighting their utility as bioisosteres in this specific scaffold. google.com

The choice of bioisostere is highly context-dependent, as a successful replacement in one series of compounds may not be effective in another. drughunter.com The goal is to retain the key binding interactions of the original carboxylic acid while improving other molecular properties. nih.gov

Mechanistic Pathways of Biological Target Modulation

Benzofuran derivatives exert their biological effects through a variety of molecular mechanisms, including enzyme inhibition, receptor modulation, and the perturbation of critical cellular pathways.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases, Acetyltransferases, Transglutaminases)

Many benzofuran analogs function as potent enzyme inhibitors.

Kinase Inhibition: This is a common mechanism for the anticancer activity of benzofurans. They have been shown to inhibit several kinases, including:

PI3K/mTOR: Some benzofuran hybrids act as dual inhibitors of PI3K and VEGFR-2. nih.gov Others have been specifically developed as inhibitors of the mTOR signaling pathway. nih.gov

CDK2: Benzofuran-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest. rsc.org

VEGFR-2: As key mediators of angiogenesis, VEGFRs are important targets. Benzofuran derivatives have shown inhibitory activity against VEGFR-2. nih.govnih.gov

Phosphatase Inhibition: As mentioned, benzofuran-2-carboxylic acid has been identified as a mimic of phosphotyrosine, enabling it to inhibit lymphoid-tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. nih.gov

Transglutaminase Inhibition: Benzofuran-6-carboxylic acid has been identified as a potential inhibitor of transglutaminases, enzymes implicated in various diseases. chemicalbook.com

Receptor Ligand Binding and Signal Transduction Modulation

Benzofuran derivatives can modulate key signaling pathways involved in cell growth, inflammation, and immune responses.

NF-κB and MAPK Signaling: Several studies have shown that benzofuran analogs can inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. researchgate.net This inhibition leads to a downstream reduction in the production of inflammatory mediators.

T-Cell Receptor (TCR) Signaling: By inhibiting the phosphatase LYP, benzofuran-2-carboxylic acid derivatives can modulate TCR signaling, boosting antitumor immunity. nih.gov

STING Agonism: Some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing the production of type I interferons and demonstrating broad-spectrum antiviral activity.

Cellular Mechanistic Investigations: Cell Cycle Perturbation, Apoptosis Induction Pathways, Reactive Oxygen Species (ROS) Generation, Inflammatory Mediator Modulation

The ultimate effect of benzofuran analogs on cells often involves a combination of mechanisms leading to cell cycle arrest, programmed cell death (apoptosis), oxidative stress, or modulation of inflammation.

Cell Cycle Perturbation: A common anticancer mechanism is the disruption of the cell cycle. Benzofuran derivatives have been shown to cause cell cycle arrest at different phases, most notably the G1/S and G2/M phases, preventing cancer cells from proliferating. nih.govrsc.orgnih.gov

Apoptosis Induction: Many benzofuran compounds induce apoptosis in cancer cells. mdpi.com This is often achieved through:

Caspase Activation: Activation of executioner caspases like caspase-3 and caspase-7. mdpi.com

Modulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins (e.g., Bcl-xl) and upregulation of pro-apoptotic proteins (e.g., Bax). nih.gov

PARP Cleavage: A hallmark of apoptosis.

Reactive Oxygen Species (ROS) Generation: Some benzofuran derivatives can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptotic cell death.

Inflammatory Mediator Modulation: In the context of inflammation, benzofuran derivatives have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and various pro-inflammatory cytokines. researchgate.net

The following table provides a summary of the observed cellular mechanisms for various benzofuran analogs.

Table 2. Cellular Mechanisms of Action for Benzofuran Analogs.
Cellular MechanismSpecific EffectCompound Class/ExampleReference
Cell Cycle PerturbationArrest at G1/S phaseBenzofuran-piperazine hybrid nih.gov
Arrest at G2/M phaseBenzofuran-isatin conjugate (5a) nih.gov
Apoptosis InductionCaspase-3/7 activationHalogenated benzofurans mdpi.com
Bcl-xl downregulation, Bax upregulationBenzofuran-isatin conjugate (5a) nih.gov
ROS GenerationInduction of ROS in cancer cellsChalcone-derived benzofuran ejmo.org
Inflammatory Mediator ModulationInhibition of NF-κB and MAPK pathwaysBenzofuran-2-carboxylic acid N-phenylamides researchgate.net

Pre Clinical Biological Evaluation of 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid and Its Research Analogs: Mechanistic Focus

In Vitro Studies on Isolated Molecular Targets

The initial stages of drug discovery often involve screening compounds against isolated molecular targets, such as enzymes and receptors, to determine their direct biochemical activity. For derivatives of benzofuran-2-carboxylic acid, these studies have revealed potential interactions with key proteins involved in cellular signaling and pathogen function.

Enzyme Activity Assays and Inhibition Kinetics

Research into the benzofuran-2-carboxylic acid scaffold has identified it as a promising phosphotyrosine (pTyr) mimetic, leading to the design of inhibitors for specific phosphatases. One notable target is the lymphoid-tyrosine phosphatase (LYP), an important regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy. nih.gov Analogs of 5-ethoxy-1-benzofuran-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit LYP.

In a study focused on developing new LYP inhibitors, several benzofuran-2-carboxylic acid derivatives demonstrated potent and reversible inhibition of the enzyme. nih.gov The inhibition constants (Kᵢ) for the most active compounds, designated D14 and D34, were determined, highlighting their potential as leads for further development. nih.gov These compounds also showed a degree of selectivity over other related phosphatases. nih.gov

CompoundTarget EnzymeInhibition Constant (Kᵢ)Inhibition Type
D14 Lymphoid-Tyrosine Phosphatase (LYP)1.34 µMReversible
D34 Lymphoid-Tyrosine Phosphatase (LYP)0.93 µMReversible
Data sourced from a study on benzofuran-2-carboxylic acid derivatives as LYP inhibitors. nih.gov

Furthermore, in the context of anti-mycobacterial research, in-silico molecular docking studies have suggested that benzofuran (B130515) derivatives have the potential to inhibit Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis. researchgate.net

Receptor Binding and Functional Assays

Functional assays provide insight into how a compound affects the behavior of a cell or organism as a result of its interaction with a molecular target. For benzofuran-2-carboxylic acid derivatives, functional studies have complemented direct enzyme inhibition assays.

The inhibition of LYP by derivatives such as D14 and D34 has been shown to modulate the T-cell receptor (TCR) signaling pathway, which is a critical function in the immune response. nih.gov This regulatory activity points to the potential of these compounds to act as immunomodulatory agents for cancer therapy. nih.gov Additionally, other research has indicated that derivatives of benzofuran-2-carboxylic acid can act as selective antagonists for the adenosine (B11128) A₂A receptor, suggesting a broader range of potential therapeutic applications for this chemical scaffold. researchgate.net

Protein Thermal Shift Assays (TSA) for Target Engagement Confirmation

Protein Thermal Shift Assays (TSA), also known as differential scanning fluorimetry or ThermoFluor assays, are a valuable tool for confirming the direct binding of a small molecule to its protein target. The principle of the assay is that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).

While TSA is a widely used method in drug discovery for validating target engagement in both purified protein systems and cellular lysates, a review of the available scientific literature did not yield specific studies that have employed this technique to confirm the target engagement of this compound or its direct research analogs. The application of TSA would be a logical next step to unequivocally demonstrate the interaction of these compounds with proposed targets like LYP in a cellular context.

Cell-Based Mechanistic Assays (In Vitro)

Following the identification of activity on isolated molecular targets, cell-based assays are crucial for understanding a compound's effect in a more biologically relevant environment. These assays can elucidate the mechanisms underlying a compound's antiproliferative or cytotoxic effects.

Cellular Proliferation and Viability Assays (focused on inhibition mechanisms)

Derivatives of this compound, particularly its amide analogs (carboxamides), have been evaluated for their effects on the proliferation and viability of various cell types, including cancer cells and pathogenic organisms.

In the field of oncology, novel heterocyclic derivatives of benzofuran-2-carboxamides have demonstrated concentration-dependent antiproliferative effects against human tumor cell lines. nih.gov For instance, specific substituted carboxamides have shown selective activity against the SW620 colon cancer cell line and the SK-BR-3 breast cancer cell line. nih.gov

In the context of infectious diseases, a 4'-ethoxy analog of a benzofuran-2-carboxamide (B1298429) linked to a tetrahydro-β-carboline scaffold has been identified as a potent antimalarial agent. nih.gov In vitro growth inhibition studies confirmed its activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum. nih.gov

Compound AnalogCell Line / StrainMeasured ParameterValue
(±)-3b P. falciparum (3D7)EC₅₀122 ± 24 nM
(±)-3b P. falciparum (Dd2)EC₅₀116 ± 46 nM
Data sourced from a study on the in vitro antimalarial potency of benzofuran-2-carboxamides. nih.gov

Apoptosis Pathway Component Analysis (e.g., Caspase Activation, Annexin V Staining)

To understand the specific mechanism of cell death induced by active compounds, researchers often investigate the components of the apoptotic pathway. Apoptosis, or programmed cell death, is a controlled process that involves the activation of a cascade of enzymes called caspases and changes in the cell membrane, such as the externalization of phosphatidylserine, which can be detected by Annexin V staining.

Studies on the antiproliferative benzofuran-2-carboxamides have delved into their mode of action. It was found that some of these compounds induce cell death by triggering apoptosis. nih.gov However, it is noteworthy that not all active analogs operate through the same mechanism, as one particular imidazolynyl-substituted amide was found to act through a non-apoptotic cell death pathway, highlighting the structural nuances that dictate the biological outcome. nih.gov

Reactive Oxygen Species (ROS) Generation Studies

Currently, there is a lack of specific studies investigating the direct effect of this compound on the generation of reactive oxygen species (ROS). The available literature on benzofuran derivatives in the context of ROS often focuses on their antioxidant or pro-oxidant activities as part of a broader assessment of their therapeutic potential, but specific data for the title compound is not available.

Investigation of Inflammatory Cytokine Secretion (e.g., IL-6)

The anti-inflammatory properties of benzofuran derivatives have been a key area of research, with a particular focus on their ability to modulate the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). While direct studies on this compound are not prevalent, research on fluorinated benzofuran and dihydrobenzofuran analogs provides valuable insights into the potential activities of this class of compounds.

In a study investigating the anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophages, several compounds demonstrated significant inhibition of IL-6 production. nih.gov Notably, certain difluorinated compounds with a bromine substitution and either a carboxylic acid or ester group at the R1 position showed potent anti-inflammatory effects. nih.gov Three novel synthesized benzofuran compounds, in particular, were found to significantly decrease IL-6 secretion by more than 50% at a concentration of 50 µM. nih.gov

The IC50 values for IL-6 inhibition for these active compounds ranged from 1.2 to 9.04 µM, indicating a high degree of potency in their anti-inflammatory action. nih.gov This suggests that the benzofuran scaffold, with appropriate substitutions, can effectively modulate key inflammatory pathways. The mechanism is believed to be linked to the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression. nih.gov

Table 1: Inhibition of IL-6 Secretion by Fluorinated Benzofuran Derivatives

Compound Type Key Structural Features IL-6 Inhibition IC50 Range (µM)

This table is based on data for fluorinated benzofuran and dihydrobenzofuran derivatives, as direct data for this compound is not available.

Antibacterial and Antifungal Mechanistic Studies (e.g., enzyme inhibition in pathogens)

The antimicrobial potential of benzofuran-2-carboxylic acid derivatives has been explored against a range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.

In the realm of antibacterial research, derivatives of benzofuran-2-carboxylic acid have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), an enzyme that plays a role in the T-cell receptor signaling pathway. nih.gov While this is primarily linked to cancer immunotherapy, the principle of enzyme inhibition highlights a potential avenue for antimicrobial action, as phosphatases are also crucial for bacterial survival and pathogenesis. nih.gov

Furthermore, certain benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), metalloenzymes present in various organisms. nih.gov Some of these derivatives displayed effective and selective inhibitory actions against specific human CA isoforms, and it is plausible that similar inhibitory effects could be exerted on microbial CAs, which are essential for the growth and metabolism of many pathogens. nih.gov

In terms of antifungal activity, research on benzofuran derivatives has revealed mechanisms that go beyond simple growth inhibition. A study on a series of these compounds found that their antifungal effects against Cryptococcus neoformans and Aspergillus fumigatus were associated with the mobilization of intracellular calcium. nih.gov While a direct correlation between calcium fluxes and antifungal efficacy was not established for all tested derivatives, the compounds were found to augment the amiodarone-elicited calcium flux into the cytoplasm, suggesting a complex mechanism involving the disruption of calcium homeostasis. nih.gov

Table 2: Investigated Mechanisms of Action for Benzofuran-2-Carboxylic Acid Analogs

Activity Pathogen/Target Investigated Mechanism Key Findings
Antibacterial General (conceptual) Lymphoid Tyrosine Phosphatase (LYP) Inhibition Benzofuran-2-carboxylic acid identified as a potent pTyr mimic. nih.gov
Antibacterial General (conceptual) Carbonic Anhydrase (CA) Inhibition Derivatives show selective inhibition of CA isoforms. nih.gov

This table summarizes findings for research analogs, as specific mechanistic data for this compound is not available.

Future Research Directions and Unexplored Avenues for 5 Ethoxy 1 Benzofuran 2 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The creation of benzofuran-2-carboxylic acid derivatives has traditionally involved methods that can be time-consuming and may use harsh reagents. nih.govjocpr.com Modern organic synthesis is increasingly focused on sustainability and efficiency. Future research will likely prioritize the development of novel synthetic pathways that are not only efficient but also environmentally benign.

Recent advancements have already shown promise in this area. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Perkin rearrangement, a key step in forming benzofuran-2-carboxylic acids from 3-halocoumarins, while achieving high yields. nih.gov Other innovative strategies include one-pot methods and the use of catalysts like trifluoroacetic acid to facilitate cyclization and aromatization cascades. rsc.orgacs.org The use of metal-free base catalysts is also being explored to reduce the carbon footprint of these synthetic processes. acs.org

Future work in this area could involve:

Catalytic C-H Functionalization: Directly modifying the benzofuran (B130515) core at specific positions, such as the C3 position, using techniques like palladium-catalyzed C-H arylation. nih.govchemrxiv.org This allows for the introduction of diverse functional groups from a common precursor.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 5-ethoxy-1-benzofuran-2-carboxylic acid and its derivatives. This can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence, which can lead to highly selective transformations under mild conditions.

Integration of Advanced Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of new molecules. nih.govyoutube.com For this compound, these computational tools can be used to explore vast chemical spaces and predict the biological activity of novel derivatives.

Generative AI models can propose new molecular structures that are optimized for specific properties, such as binding affinity to a particular protein target. youtube.com These models can learn the underlying patterns in existing chemical data to generate novel compounds that are both synthetically accessible and likely to be active. youtube.comyoutube.com

Key applications of AI and ML in this context include:

De Novo Design: Using generative models to design new benzofuran-2-carboxylic acid derivatives with potentially enhanced therapeutic properties.

Property Prediction: Training ML models to predict various properties of designed compounds, such as their solubility, metabolic stability, and potential toxicity, before they are synthesized. youtube.com

Scaffold Hopping: Identifying new chemical scaffolds that can mimic the biological activity of this compound while possessing improved pharmacokinetic properties. researchgate.net

Discovery of New Biological Targets and Mechanisms of Action for Benzofuran-2-carboxylic Acid Derivatives

While benzofuran derivatives are known to possess a broad range of biological activities, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, are not fully understood. nih.govdrugbank.com Future research will aim to identify new biological targets and elucidate the intricate ways in which these molecules exert their effects.

For example, some benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of enzymes like Pim-1 kinase and lymphoid tyrosine phosphatase (LYP), which are implicated in cancer. nih.govnih.gov Others have shown potential as inhibitors of NF-κB, a key regulator of inflammation and cell survival. nih.gov

Future research directions in this area may include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the direct protein targets of this compound and its analogs.

Mechanism of Action Studies: Employing a range of cell-based and biochemical assays to unravel the downstream signaling pathways affected by these compounds.

Exploration of New Therapeutic Areas: Investigating the potential of benzofuran-2-carboxylic acid derivatives in treating a wider range of diseases, based on their newly discovered biological targets.

Application as Chemical Probes and Tools for Biological Pathway Elucidation

Beyond their therapeutic potential, well-characterized small molecules can serve as valuable chemical probes to dissect complex biological pathways. nih.gov By designing derivatives of this compound with specific properties, researchers can create tools to study cellular processes with high precision.

For instance, a derivative could be modified with a fluorescent tag or a reactive group to allow for visualization or covalent labeling of its target protein within a cell. This can provide crucial information about the protein's localization, interactions, and function.

Future applications as chemical probes could involve:

Target Engagement Assays: Developing probes to confirm that a compound is binding to its intended target within a cellular context.

Pathway Profiling: Using a panel of benzofuran derivatives with varying selectivities to probe the roles of different proteins within a signaling pathway.

Imaging Probes: Synthesizing fluorescently labeled derivatives to visualize the distribution of their targets in living cells or tissues.

Exploration of Prodrug Strategies for Enhanced Target Delivery in Research Models

A significant challenge in drug development is ensuring that a compound reaches its intended target in the body in sufficient concentrations to be effective. nih.gov Prodrug strategies involve modifying a drug molecule in such a way that it is inactive until it is converted to the active form at or near its site of action.

For this compound, the carboxylic acid group provides a convenient handle for creating prodrugs, such as esters, that can improve properties like cell permeability or water solubility. nih.gov For example, benzofuran-2-carboxylic acid has been used in the synthesis of a prodrug for a cyclic peptide. sigmaaldrich.com

Future research into prodrug strategies for this class of compounds could focus on:

Enzyme-Activated Prodrugs: Designing prodrugs that are specifically cleaved by enzymes that are overexpressed in diseased tissues, leading to targeted drug release.

Improving Oral Bioavailability: Creating prodrugs that can better withstand the harsh environment of the digestive system and be more readily absorbed into the bloodstream.

Targeted Delivery: Conjugating the benzofuran derivative to a targeting moiety, such as an antibody or peptide, that can guide the drug to specific cells or tissues.

Q & A

Q. What are the common synthetic routes for 5-ethoxy-1-benzofuran-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves functionalizing the benzofuran core. A plausible route starts with 5-hydroxy-1-benzofuran-2-carboxylic acid, where the hydroxyl group undergoes alkylation using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Alternatively, coupling reactions via palladium catalysis (e.g., Suzuki-Miyaura) could introduce the ethoxy group early in the synthesis. Post-functionalization oxidation of methyl or alcohol groups to carboxylic acids (using KMnO₄ or CrO₃) may also be employed .

  • Key Considerations :

  • Monitor reaction conditions (temperature, solvent polarity) to avoid over-alkylation or ring-opening.
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to byproduct formation .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ethoxy group (CH₂CH₃) appears as a triplet (~1.3 ppm, ³J = 7 Hz) and quartet (~3.5–4.0 ppm) in ¹H NMR. The carboxylic proton is absent (deuterated solvents), but its carbon resonates at ~165–170 ppm in ¹³C NMR.
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and aromatic C-O-C (1250–1050 cm⁻¹) confirm the structure.
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., C₁₁H₁₀O₄ = 206.19 g/mol) with fragmentation patterns indicating loss of CO₂ (44 amu) or ethoxy groups .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic benzofuran core and ethoxy group. Use polar aprotic solvents (DMSO, DMF) for reactions; recrystallize from ethanol/water. Solubility challenges necessitate sonication or heating for homogeneous mixing in biological assays .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Step Efficiency : Prioritize introducing the ethoxy group early to minimize side reactions. For example, alkylate 5-hydroxybenzofuran before carboxylation.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps to enhance reaction rates and selectivity.
  • Byproduct Mitigation : Employ scavengers (molecular sieves for water removal) and monitor intermediates via TLC or HPLC .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

  • Methodological Answer :
  • Overlapping Peaks : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton assignments. For example, HMBC correlations between the ethoxy methylene protons and C-5 confirm substitution position.
  • Impurity Identification : Compare experimental spectra with computational predictions (DFT-based NMR shifts) or reference analogs (e.g., 5-methoxy derivatives from ) .

Q. What are the challenges in studying the biological activity of this compound?

  • Methodological Answer :
  • Bioavailability : The carboxylic acid group may limit cell permeability. Design prodrugs (e.g., ester derivatives) for in vivo studies.
  • Target Specificity : Screen against related enzymes (e.g., cyclooxygenase, lipoxygenase) to assess off-target effects. Use molecular docking to predict binding modes.
  • Data Validation : Replicate assays in multiple cell lines or animal models to address variability. Cross-reference with structurally similar compounds (e.g., 5-methylfurans in ) for mechanistic insights .

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